molecular formula C25H26F3N3O B2969607 [4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone CAS No. 1030386-13-0

[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone

Cat. No. B2969607
CAS RN: 1030386-13-0
M. Wt: 441.498
InChI Key: IMVCVUWNPXMYAJ-UHFFFAOYSA-N
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Description

[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone is a useful research compound. Its molecular formula is C25H26F3N3O and its molecular weight is 441.498. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has demonstrated various methods for synthesizing pyrazoline derivatives, including [4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone, highlighting their potential in antimicrobial and phytotoxic screenings. Techniques such as microwave-assisted synthesis offer efficient, environmentally friendly methods with higher yields, showcasing the chemical's versatility and the interest in its structural analysis (Mumtaz et al., 2015; Ravula et al., 2016).

Antimicrobial and Antifungal Activities

Pyrazoline derivatives, including those structurally related to the specified chemical, have been identified as potent antimicrobial and antifungal agents. Their synthesis and biological evaluation reveal significant activity against a range of pathogens, offering promising leads for the development of new therapeutic agents (Sanjeeva et al., 2022; Kumar et al., 2012).

Enzyme Inhibitory Activity and Molecular Docking

Studies have also focused on the enzyme inhibitory activities of these compounds, with molecular docking analyses revealing significant interactions at enzyme active sites. This research suggests potential for these chemicals in the development of enzyme inhibitors, which could have applications in treating diseases or in agricultural settings (Cetin et al., 2021).

Structural Characterization and Theoretical Calculations

Further research has explored the structural characterization and theoretical calculations of related pyrazole derivatives, highlighting their stability, optical properties, and potential for applications in materials science. These studies provide insight into the molecular structure and properties of these compounds, supporting their potential in various scientific and industrial applications (Karthik et al., 2021).

properties

IUPAC Name

[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O/c1-15-11-16(2)23(17(3)12-15)24(32)31-9-7-18(8-10-31)21-14-22(30-29-21)19-5-4-6-20(13-19)25(26,27)28/h4-6,11-14,18H,7-10H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVCVUWNPXMYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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